molecular formula C20H19FN2O2 B5110299 2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole

Cat. No. B5110299
M. Wt: 338.4 g/mol
InChI Key: NZVASBWFMHOING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole (referred to as "compound X" in It belongs to the class of indazole derivatives, which have been studied for their diverse biological activities. The purpose of this paper is to provide an overview of the synthesis method of compound X, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

Compound X acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed throughout the brain and is involved in the regulation of mood, anxiety, and stress. By selectively activating this receptor, compound X can modulate the activity of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Compound X has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the promotion of neuroplasticity. These effects are thought to underlie its potential therapeutic benefits in the treatment of psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is its high selectivity and potency for the 5-HT1A receptor. This allows for precise modulation of this receptor without affecting other neurotransmitter systems. However, one limitation is that the effects of compound X may be influenced by factors such as the dose, route of administration, and experimental conditions. Careful consideration of these factors is necessary to ensure the validity and reproducibility of experimental results.

Future Directions

There are several future directions for research on compound X. One area of interest is the development of more selective and potent analogs of compound X, which may have improved therapeutic properties. Another area of interest is the investigation of the molecular mechanisms underlying the effects of compound X, which may provide insights into the regulation of mood and behavior. Additionally, the use of compound X in animal models of psychiatric disorders may provide valuable information on its potential therapeutic benefits.

Synthesis Methods

Compound X can be synthesized using a multi-step process involving the reaction of 4-fluoroaniline with 2-acetyl-3-methoxyindole in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to yield compound X. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Compound X has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for a specific receptor in the brain, which is involved in the regulation of mood and behavior. This makes it a promising candidate for the development of new drugs for the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

1-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12(24)23-20(14-3-7-15(21)8-4-14)17-10-6-13-5-9-16(25-2)11-18(13)19(17)22-23/h3-5,7-9,11,17,20H,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVASBWFMHOING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-3-(4-fluorophenyl)-8-methoxy-3,3A,4,5-tetrahydro-2H-benzo(G)indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.